molecular formula C16H25N7O2S B2911393 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1203377-14-3

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2911393
CAS No.: 1203377-14-3
M. Wt: 379.48
InChI Key: JHFWCFPNTPQCLM-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining pyrazole, pyrimidine, and piperazine-sulfonamide moieties. The pyrazole ring (3,5-dimethyl substitution) is linked to the 6-position of a 2-methylpyrimidine core, while the 4-position of the pyrimidine is substituted with a dimethylpiperazine-sulfonamide group. Such structural motifs are commonly associated with bioactivity, including kinase inhibition and antiproliferative effects . However, specific biological data for this compound remain under investigation, as current literature primarily focuses on its synthetic analogs .

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O2S/c1-12-10-13(2)23(19-12)16-11-15(17-14(3)18-16)21-6-8-22(9-7-21)26(24,25)20(4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFWCFPNTPQCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the pyrimidine ring. The final step involves the introduction of the piperazine sulfonamide group. Common reagents used in these reactions include dimethyl sulfate, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Pyrazole Sulfonamide Derivatives

Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Application Reference
Target Compound C₁₉H₂₆N₈O₂S 454.56 g/mol 2-Me pyrimidine, 3,5-diMe pyrazole, N,N-diMe piperazine-sulfonamide Under investigation
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide C₂₀H₂₆N₆O₃S 430.5 g/mol Methoxy-dimethylbenzene sulfonamide, ethylamino linker No explicit bioactivity reported
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide C₂₀H₂₅N₇O₃S 443.5 g/mol Dimethylsulfamoyl benzamide, ethylamino linker No explicit bioactivity reported
1-Isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide C₂₀H₃₁N₅O₂S 405.6 g/mol Isopropyl-pyrazole, methylpyridine-piperidine Likely CNS-targeted (structural analogy)

Analysis :

  • Analogs with ethylamino linkers (e.g., ) exhibit modularity for further functionalization but lack direct biological data.

Triazine-Pyrazole Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Application Reference
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine C₁₇H₂₀N₈O 368.41 g/mol Triazine core, morpholino, phenylamine Corrosion inhibition (C-steel)
N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine C₁₇H₁₉BrN₈O 447.30 g/mol Bromophenyl substitution Enhanced corrosion inhibition

Analysis :

  • Replacement of pyrimidine with triazine (as in ) shifts application from medicinal chemistry to industrial corrosion inhibition, attributed to the electron-deficient triazine core and morpholino group.
  • The bromophenyl substituent in the second compound improves adsorption on metal surfaces, highlighting the role of halogenation in modulating physicochemical properties.

Pyrazole-Sulfonamide Derivatives with Piperazine/Piperidine Moieties

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity/Application Reference
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide C₃₂H₂₆F₂N₆O₄S 616.9 g/mol Chromenone-pyrazolopyrimidine hybrid Kinase inhibition (implied)
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine C₁₇H₂₁Cl₂N₅O₂S 430.35 g/mol Dichlorobenzyl-piperazine, ethyl-methyl pyrazole Antimicrobial (structural analogy)

Analysis :

  • The chromenone-pyrazolopyrimidine hybrid in demonstrates the versatility of pyrazole-sulfonamide scaffolds in targeting kinases, though its complexity reduces synthetic feasibility compared to the target compound.

Key Findings and Implications

  • Structural Determinants of Activity :
    • Pyrimidine-pyrazole sulfonamides prioritize solubility and target engagement via piperazine groups.
    • Triazine derivatives favor industrial applications due to robust electron-deficient cores.
  • Synthetic Flexibility : Modular substitutions (e.g., halogenation, alkylation) enable diversification for tailored applications.
  • Unmet Needs : Biological data gaps for the target compound warrant further studies on kinase inhibition, cytotoxicity, and pharmacokinetics.

Biological Activity

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N6O2SC_{15}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 358.43 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound under discussion has shown promising results in inhibiting the growth of various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli8
Staphylococcus aureus16
Pseudomonas aeruginosa32

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For example, compounds with similar structural motifs have been shown to inhibit HIV replication by interfering with viral entry mechanisms. This activity is likely mediated through interactions with viral proteins involved in fusion and entry into host cells.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis.
  • Viral Entry Inhibition : Similar compounds have been documented to disrupt the interaction between viral proteins and host cell receptors, thereby preventing viral entry.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to our target molecule:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of sulfonamide derivatives showed significant antibacterial activity against Gram-positive bacteria, with some derivatives exhibiting synergistic effects when combined with traditional antibiotics .
  • Antiviral Screening : Research conducted on a related pyrazole derivative indicated substantial inhibition of HIV replication in vitro, with an EC50 value of 3.2 μM . This suggests potential relevance for our compound's antiviral efficacy.

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